1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL is an organic compound that features a unique combination of functional groups, including a butylsulfanyl group, a propoxy group, and a chloropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL typically involves the reaction of 3-chloropropan-1-ol with 3-(butylsulfanyl)propyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropan-1-ol attacks the electrophilic carbon of the butylsulfanylpropyl bromide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloropropanol moiety can be reduced to a propanol group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Propanol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The chloropropanol moiety can undergo substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
- 3-(Butylsulfanyl)propanoic acid
- 3-(tert-Butylsulfanyl)propanoic acid
- 3-(Butylsulfonyl)propanol
Comparison: 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL is unique due to the presence of both a butylsulfanyl group and a chloropropanol moiety, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
67812-05-9 |
---|---|
Molecular Formula |
C10H21ClO2S |
Molecular Weight |
240.79 g/mol |
IUPAC Name |
1-(3-butylsulfanylpropoxy)-3-chloropropan-2-ol |
InChI |
InChI=1S/C10H21ClO2S/c1-2-3-6-14-7-4-5-13-9-10(12)8-11/h10,12H,2-9H2,1H3 |
InChI Key |
ICFZTUYQJYPWHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCCOCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.